molecular formula C7H6N2O3 B6151542 3-carbamoylpyridine-4-carboxylic acid CAS No. 56788-10-4

3-carbamoylpyridine-4-carboxylic acid

Cat. No.: B6151542
CAS No.: 56788-10-4
M. Wt: 166.1
InChI Key:
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Description

3-Carbamoylpyridine-4-carboxylic acid is an organic compound with the molecular formula C7H6N2O3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Carbamoylpyridine-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 3-aminopyridine with carbon dioxide under high pressure and temperature conditions. Another method includes the oxidation of 3-carbamoylpyridine using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Carbamoylpyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyridine-4,5-dicarboxylic acid.

    Reduction: Reduction reactions can convert it to 3-aminopyridine-4-carboxylic acid.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbamoyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Various nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: Pyridine-4,5-dicarboxylic acid.

    Reduction: 3-Aminopyridine-4-carboxylic acid.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Carbamoylpyridine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-carbamoylpyridine-4-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    Pyridine-4-carboxylic acid: Similar in structure but lacks the carbamoyl group.

    3-Aminopyridine-4-carboxylic acid: Similar but contains an amino group instead of a carbamoyl group.

    Pyridine-3,5-dicarboxylic acid: Contains two carboxylic acid groups instead of one carbamoyl and one carboxylic acid group.

Uniqueness: 3-Carbamoylpyridine-4-carboxylic acid is unique due to the presence of both a carbamoyl and a carboxylic acid group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.

Properties

CAS No.

56788-10-4

Molecular Formula

C7H6N2O3

Molecular Weight

166.1

Purity

95

Origin of Product

United States

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